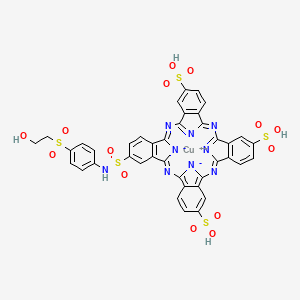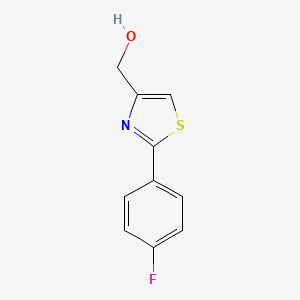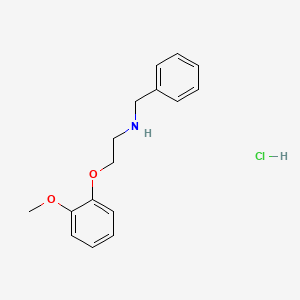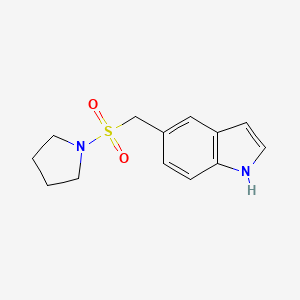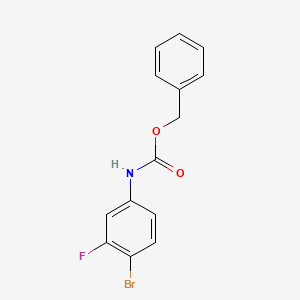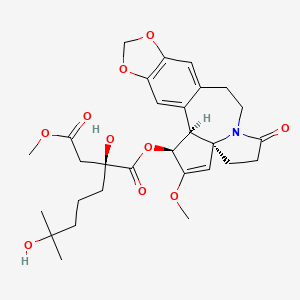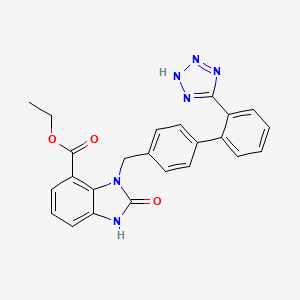![molecular formula C12H6ClF3O3 B570685 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid CAS No. 1094391-72-6](/img/structure/B570685.png)
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is an organofluorine compound. It contains a benzene ring substituted with one or more trifluoromethyl groups . The compound has a molecular weight of 256.18 .
Molecular Structure Analysis
The molecular formula of this compound is C12H7F3O3 . It contains a furan ring attached to a phenyl ring, which is substituted with a trifluoromethyl group and a chlorine atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties, such as boiling point and density, are not available for this specific compound.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid , though not explicitly mentioned in the retrieved papers, is structurally similar to the compounds studied for various biological activities. For example, phenylalkyloxiranecarboxylic acid derivatives, which have structural resemblance, have been synthesized and studied for hypoglycemic activity, showing significant blood glucose lowering activities in fasted rats (Eistetter & Wolf, 1982).
Neuroinflammation Imaging
A derivative of furan-2-carboxylic acid was used to develop a ligand, [18F]1, for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, relevant in neurodegenerative diseases such as Alzheimer’s disease. The compound showed specificity for CSF1R and minimal metabolism in the mouse brain, suggesting potential for neuroinflammation imaging (Lee et al., 2022).
Anti-Pneumocystis Carinii Activity
Extended aromatic furan amidino derivatives, related to furan carboxylic acids, were synthesized and demonstrated interaction with DNA, along with effectiveness against Pneumocystis carinii in an immunosuppressed rat model. The extension of the aromatic system enhanced van der Waals interactions in the compound-DNA complex, suggesting therapeutic potential against Pneumocystis carinii (Hopkins et al., 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZVHXYSTXOGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

